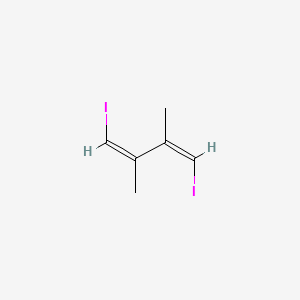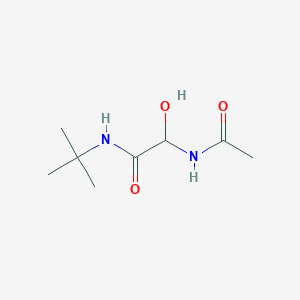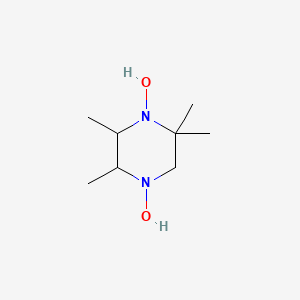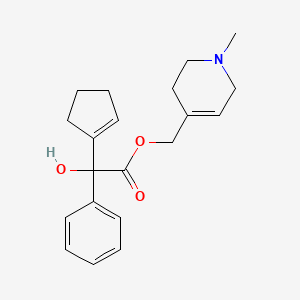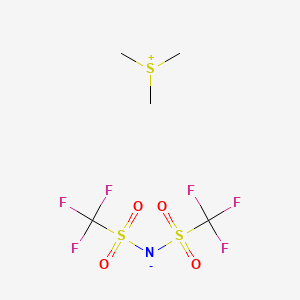
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium is a compound known for its unique properties and applications in various fields. It is commonly used in organic synthesis and as an ionic liquid. The compound is characterized by its strong solubility in common organic solvents and its stability under typical experimental conditions .
Méthodes De Préparation
The synthesis of bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium typically involves the reaction of a base metal salt complex with trifluoromethanesulfonyl imide. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in nucleophilic substitution reactions, where common reagents include alkyl halides and conditions may involve solvents like acetonitrile[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted azanides.
Applications De Recherche Scientifique
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Mécanisme D'action
The mechanism by which bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium exerts its effects involves its ability to act as a catalyst and solvent. Its molecular structure allows it to interact with various substrates and reagents, facilitating reactions through phase transfer catalysis. The compound’s ionic nature enables it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium can be compared with other similar compounds such as:
Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium: Similar in structure but with different alkyl groups, affecting solubility and reactivity.
Bis(trifluoromethylsulfonyl)azanide;triethylsulfonium: Another variant with ethyl groups, which may have different catalytic properties.
The uniqueness of this compound lies in its specific combination of alkyl groups and its resulting properties, making it particularly effective in certain catalytic and solvent applications.
Propriétés
Formule moléculaire |
C5H9F6NO4S3 |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium |
InChI |
InChI=1S/C3H9S.C2F6NO4S2/c1-4(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-3H3;/q+1;-1 |
Clé InChI |
AESCANJJKQXGHE-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
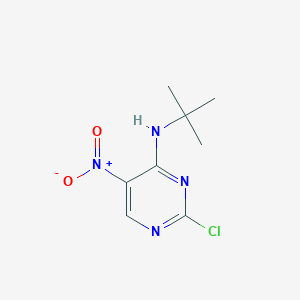
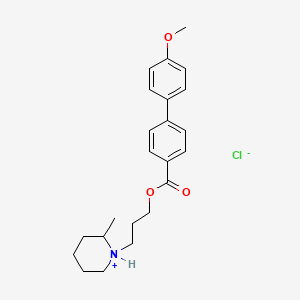

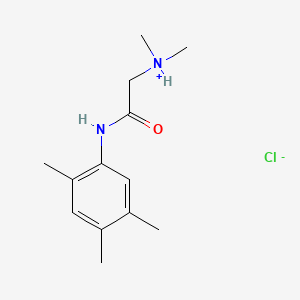

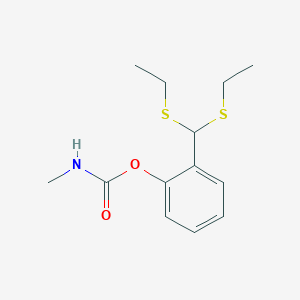
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)

